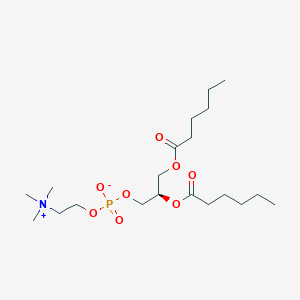
2,4,5-Trichloro-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,4,5-Trichloro-6-methoxyquinoline-related compounds involves multiple steps, including chlorination, methoxylation, and the introduction of additional functional groups. One approach reported involves the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines with methoxy groups at positions 6 and 8. These compounds, upon reaction with dimethylamine in alcohol, undergo aminodehalogenation and nucleophilic substitution of the methoxy groups. Further chemical manipulations yield compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, demonstrating the versatility of quinoline derivatives in organic synthesis (Dyablo et al., 2015).
Aplicaciones Científicas De Investigación
Chemosensor for Cadmium Detection
2,4,5-Trichloro-6-methoxyquinoline-related compounds have been utilized in the development of chemosensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 exhibits a significant fluorescence response to Cd²⁺ ions, making it useful for detecting cadmium in waste effluent streams and food products (Prodi et al., 2001).
Fluorescence Studies in Aqueous Media
Research on 6-methoxyquinoline, a compound related to 2,4,5-Trichloro-6-methoxyquinoline, has revealed its strong base characteristics in its lowest excited singlet state, as evidenced by the pH dependence of its fluorescence. This has been used to calculate the rates and equilibria of proton exchange in the excited state (Schulman et al., 1974).
Synthesis of Quinoline Proton Sponges
The synthesis of quinoline derivatives, such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, represents a new class of quinoline proton sponges. These compounds are derived from reactions involving 2,4,5-Trichloro-6-methoxyquinoline-related molecules (Dyablo et al., 2015).
Development of Fluorescent Zn(II) Probes
6-Methoxyquinolin-based compounds have been synthesized to act as fluorescent probes for Zn²⁺. These compounds demonstrate high selectivity and strong fluorescence responses, making them valuable for applications requiring zinc ion detection (Zhao et al., 2011).
Alkoxydehalogenation and Bromination Studies
Research involving the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines and the bromination of 2-methoxyquinoline has been conducted. These studies contribute to the understanding of the chemical behavior of quinoline derivatives and their potential applications in various fields (Osborne & Miller, 1993).
Antimalarial Drug Research
Compounds such as 8-γ-aminopropylamino-6-methoxyquinoline dihydrochloride, derived from 2,4,5-Trichloro-6-methoxyquinoline, have been investigated for their potential as antimalarial drugs. This research is significant for the development of new therapeutic agents against malaria (Barber & Wragg, 1946).
Fluorescence Quenching Studies
Studies on the quenching of fluorescence intensity of 6-methoxyquinoline derivatives have been conducted. These findings are relevant for developing sensors for detecting ions like chloride in aqueous media (Mehata & Tripathi, 2002).
Propiedades
IUPAC Name |
2,4,5-trichloro-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-7-3-2-6-9(10(7)13)5(11)4-8(12)14-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQBFWCIXUTCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-6-methoxyquinoline | |
CAS RN |
2460751-22-6 |
Source


|
| Record name | 2,4,5-trichloro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)









![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)
![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)
